ethyl 4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine-1-carboxylate
Description
Ethyl 4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine-1-carboxylate is a piperazine-based compound featuring a cyclohexyl-tetrazole moiety linked via a carbonyl group. The molecular formula is C₁₆H₂₃N₅O₃, with a molecular weight of 357.4 g/mol. Key structural attributes include:
- Piperazine core: A six-membered ring with two nitrogen atoms, enabling hydrogen bonding and interactions with biological targets.
- Cyclohexyl-tetrazole substituent: The tetrazole ring (1H-tetrazol-1-yl) provides metabolic stability and mimics carboxylic acid bioisosteres, while the cyclohexyl group contributes to lipophilicity and steric bulk.
- Ethyl carboxylate ester: Enhances solubility and serves as a modifiable functional group for prodrug strategies.
This compound is synthesized via multi-step organic reactions, typically involving:
Cyclohexane functionalization with tetrazole.
Carbonyl coupling to piperazine.
Esterification of the piperazine nitrogen.
Purification methods include chromatography and recrystallization .
Properties
IUPAC Name |
ethyl 4-[1-(tetrazol-1-yl)cyclohexanecarbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O3/c1-2-24-14(23)20-10-8-19(9-11-20)13(22)15(6-4-3-5-7-15)21-12-16-17-18-21/h12H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTABKCAJAONCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2(CCCCC2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach involving the reaction of an azide with a nitrile.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a cycloaddition reaction.
Piperazine Moiety Addition: The piperazine ring is incorporated through a nucleophilic substitution reaction.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the tetrazole ring or other parts of the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it may have pharmacological activity, making it a candidate for drug development.
Biological Studies: It can be used to study the interactions of tetrazole-containing compounds with biological targets.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a building block in material science.
Mechanism of Action
The mechanism of action of ethyl 4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, potentially interacting with enzymes or receptors in a similar manner. The cyclohexyl and piperazine groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Pharmacokinetic Properties
- Lipophilicity : The cyclohexyl group in the target compound increases logP compared to phenyl-containing analogs, favoring blood-brain barrier penetration .
- Metabolic Stability : Tetrazole rings resist enzymatic degradation better than carboxylic acids, extending half-life .
Biological Activity
Ethyl 4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 392.5 g/mol. The compound features a piperazine ring, a cyclohexyl group, and a tetrazole moiety, which contribute to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Tetrazole Ring : This is often achieved through cycloaddition reactions.
- Introduction of the Cyclohexyl Group : This step may involve carbonylation reactions.
- Esterification : The final step usually involves the introduction of the ethyl ester group through reaction with an appropriate acid.
These synthetic routes are crucial for obtaining high yields and purity of the desired compound.
Antimicrobial Properties
Research indicates that tetrazole-containing compounds exhibit significant antimicrobial activity. A study reported that various tetrazole derivatives demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . this compound's structural similarity to these derivatives suggests potential antimicrobial properties.
Enzyme Inhibition Studies
This compound has been investigated for its effects on specific enzymes implicated in various diseases. For instance, studies on related tetrazole compounds have shown inhibition of glutaminyl cyclase, an enzyme linked to Alzheimer’s disease . Such inhibition could lead to therapeutic applications in neurodegenerative disorders.
Data Table: Biological Activities of Related Tetrazole Compounds
Q & A
Q. What are the standard protocols for synthesizing ethyl 4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Formation of the cyclohexyl-tetrazole intermediate via nucleophilic substitution or cycloaddition reactions.
- Step 2 : Coupling the intermediate with a piperazine-carboxylate derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) in solvents like DCM or DMF .
- Step 3 : Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and characterization using NMR and MS .
Key variables include temperature (ambient to 80°C), solvent polarity, and stoichiometric ratios of reactants to minimize side products .
Q. Which characterization techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Identifies hydrogen/carbon environments, confirming the tetrazole (δ ~8-9 ppm for tetrazole protons) and piperazine moieties (δ ~3-4 ppm for CH2 groups) .
- FTIR : Detects carbonyl stretches (~1650-1750 cm⁻¹) and tetrazole C=N vibrations (~1450 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 344.37 for C16H20N6O3) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation using SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .
Q. What biological assays are commonly used to evaluate its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test interactions with targets like kinases or receptors (IC50 determination via fluorometric/colorimetric readouts) .
- Cytotoxicity Screening : Use of MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative activity .
- Molecular Docking : Preliminary target identification via AutoDock/Vina with PDB structures (e.g., EP4 receptor for tetrazole analogs) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in analogs of this compound?
- Methodological Answer :
- Data Collection : High-resolution X-ray diffraction (Cu-Kα radiation, 100K) for accurate bond-length/angle measurements .
- Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. For example, tetrazole ring planarity and cyclohexyl chair conformations can be validated .
- Validation : R-factor analysis (<5%) and electron density maps (e.g., omit maps for disordered regions) to confirm stereochemistry .
Q. How to address contradictory biological activity data across studies?
- Methodological Answer :
- Assay Variability : Compare protocols (e.g., cell line origin, incubation time). For instance, discrepancies in IC50 values may arise from differential serum content in media .
- Structural Analogs : Analyze substituent effects (e.g., replacing 4-chlorophenyl with 4-fluorophenyl alters lipophilicity and target affinity) .
- Meta-Analysis : Use databases like ChEMBL to cross-reference activity trends in similar piperazine-tetrazole hybrids .
Q. What computational strategies optimize its pharmacokinetic (PK) profile?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME calculate logP (e.g., ~2.5 for this compound) and solubility (e.g., -3.5 LogS), guiding derivatization for improved bioavailability .
- Metabolic Stability : CYP450 interaction simulations (e.g., CYP3A4/2D6) identify metabolic hotspots (e.g., ester hydrolysis sites) .
- QSAR Modeling : Correlate structural descriptors (e.g., polar surface area, H-bond donors) with in vivo efficacy using partial least squares regression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
